molecular formula C6H11O7- B1238256 D-altronate

D-altronate

Cat. No. B1238256
M. Wt: 195.15 g/mol
InChI Key: RGHNJXZEOKUKBD-AIHAYLRMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

D-altronate is conjugate base of D-altronic acid. It is a conjugate base of a D-altronic acid.

Scientific Research Applications

1. Role in Enzymatic Reactions

D-Altronate plays a significant role in enzymatic reactions, particularly in the context of altronate oxidoreductase. This enzyme, found in Escherichia coli K12, catalyzes the reversible oxidation and reduction of altronate. It is induced by various sugars like galacturonate and glucuronate and does not require cofactors other than NADH or NADPH. The enzyme's activity is characterized by specific Michaelis constants and is not inhibited by many other carbohydrates, indicating a high degree of specificity (Portalier & Stoeber, 1972).

2. Metabolic Pathways in Bacteria

D-Altronate dehydratase family proteins, which include enzymes capable of metabolizing D-altronate, exhibit a broad range of substrate and metabolic promiscuities. They play crucial roles in various non-phosphorylative pathways involving sugars like D-arabinose, sugar acids, L-galactose, and L-fucose in bacteria. These proteins are involved in metabolic pathways that ultimately convert substrates into compounds like α-ketoglutarate or pyruvate, emphasizing their significance in bacterial metabolism (Watanabe, Fukumori, & Watanabe, 2019).

3. Biochemical Characterization and Assay Methods

The enzymatic activities of D-mannonate and D-altronate dehydratases in Escherichia coli K12 have been extensively studied. These enzymes act on D-altronate, yielding specific products like 2-keto-3-deoxy-D-gluconate, a crucial step in sugar metabolism. Methods to assay these activities involve detecting the formation of these specific products, offering insights into the enzyme's functioning and specificity (Robert-Baudouy, Jimeno-Abendano, & Stoeber, 1982).

4. Potential in Polymer Chemistry

Research has shown that D-altronate derivatives can be used as precursors in the synthesis of novel polymers. For example, 3-Amino-3-deoxy-2,4,5,6-tetra-O-methyl-D-altronic acid hydrochloride, derived from D-altronate, has been used in the preparation of chiral β-polyamides, indicating the potential application of D-altronate in polymer chemistry and materials science (García-Martín, Violante de Paz Báñez, & Galbis, 2000).

5. Iron Activation in Hydratases

D-Altronate hydratase, requiring Fe2+ for activation, demonstrates the importance of metal ions in enzyme functionality. The presence of iron is crucial for the activation of this enzyme, highlighting the interplay between metal ions and enzymatic activity. This property underscores the potential applications of D-altronate in studying metal-enzyme interactions and enzymatic regulation mechanisms (Dreyer, 1987).

properties

Product Name

D-altronate

Molecular Formula

C6H11O7-

Molecular Weight

195.15 g/mol

IUPAC Name

(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/p-1/t2-,3-,4-,5+/m1/s1

InChI Key

RGHNJXZEOKUKBD-AIHAYLRMSA-M

Isomeric SMILES

C([C@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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